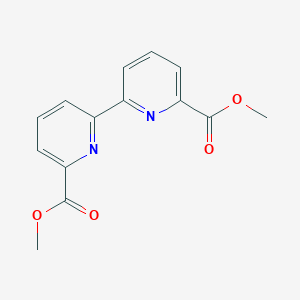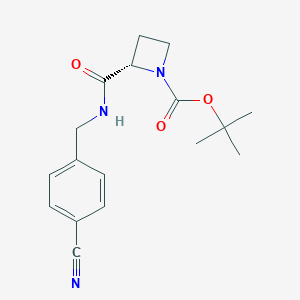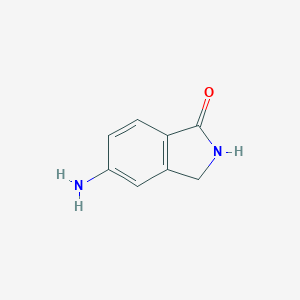
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Vue d'ensemble
Description
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate, also known as 6,6′-dimethyl-2,2′-bipyridyl (dmbp), is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .
Synthesis Analysis
The synthesis of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has been reported from 6-bromopicoline . Another synthesis method involves the dibromination and debromination of dimethyl 6,6’-dimethyl-2,2’-bipyridine-4,4’-dicarboxylate .Molecular Structure Analysis
The crystalline structure of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has been investigated . It contains bipyridine units with carboxylic acid groups, making it a candidate for designing new Metal-Organic Frameworks (MOFs).Chemical Reactions Analysis
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can react with α,ω-diaminoethers in methanol as a solvent to synthesize eight macrocyclic bisamides and tetramides . It can also be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation .Physical And Chemical Properties Analysis
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is a solid at 20°C . It has a molecular weight of 272.26 .Applications De Recherche Scientifique
Catalysis and Coordination Chemistry
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate serves as a versatile ligand in coordination chemistry. It readily forms complexes with metal ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These complexes find applications in catalysis, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The ligand’s steric and electronic properties influence the reactivity and selectivity of these metal complexes.
Organic Synthesis
In organic synthesis, dmbp plays a crucial role as a building block. Researchers utilize it to construct novel oligobipyridine ligands . These ligands can be further functionalized for applications in supramolecular chemistry, molecular recognition, and host-guest systems.
Crystal Engineering and Supramolecular Chemistry
The crystalline structure of dmbp has been studied extensively . Researchers use it as a model system for crystal engineering studies. By understanding its packing arrangements and intermolecular interactions, they design new materials with tailored properties. These materials may have applications in areas like gas storage, molecular sieves, and drug delivery.
Metal-Organic Frameworks (MOFs)
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can act as a bridging ligand in MOFs. These porous materials have applications in gas separation, catalysis, and sensing. By incorporating dmbp into MOF structures, researchers aim to enhance their stability, selectivity, and adsorption properties.
Sigma-Aldrich. (2024). 6,6’-Dimethyl-2,2’-dipyridyl. Link
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCGCGCKIYMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467115 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate | |
CAS RN |
142593-07-5 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What intermolecular interactions are observed in the crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine, a related compound?
A2: The crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine reveals a network of weak intermolecular interactions. Two distinct C–H···O hydrogen bonds link the molecules, creating infinite C(4) and C(5) chains []. These chains are further reinforced by π···π stacking interactions between the aromatic rings and S=O···π interactions involving the sulfinyl groups []. This intricate network of weak interactions contributes to the overall stability of the crystal structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)











